molecular formula C10H11NO B11824161 2-(Pyridin-3-ylmethylidene)butanal

2-(Pyridin-3-ylmethylidene)butanal

Cat. No.: B11824161
M. Wt: 161.20 g/mol
InChI Key: SILMSHIJGWWXKI-UHFFFAOYSA-N
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Description

2-[(Pyridin-3-yl)methylidene]butanal is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol It is characterized by the presence of a pyridine ring attached to a butanal group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(pyridin-3-yl)methylidene]butanal typically involves the condensation of pyridine-3-carbaldehyde with butanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the pyridine ring and the butanal group .

Industrial Production Methods

While specific industrial production methods for 2-[(pyridin-3-yl)methylidene]butanal are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-yl)methylidene]butanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-[(pyridin-3-yl)methylidene]butanal and its derivatives involves interactions with specific molecular targets and pathways. These interactions can vary depending on the specific structure and functional groups present in the compound. For example, derivatives with biological activity may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(pyridin-3-ylmethylidene)butanal

InChI

InChI=1S/C10H11NO/c1-2-9(8-12)6-10-4-3-5-11-7-10/h3-8H,2H2,1H3

InChI Key

SILMSHIJGWWXKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CN=CC=C1)C=O

Origin of Product

United States

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